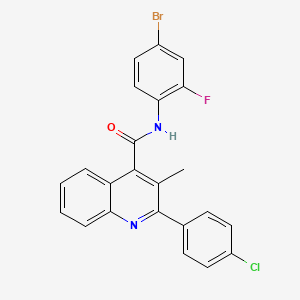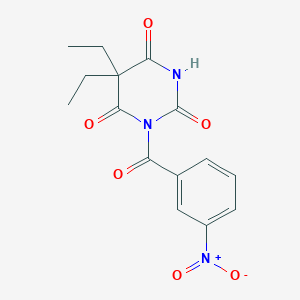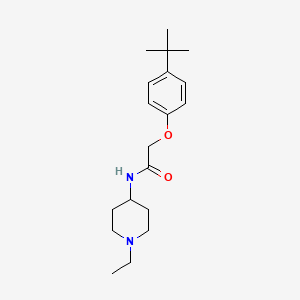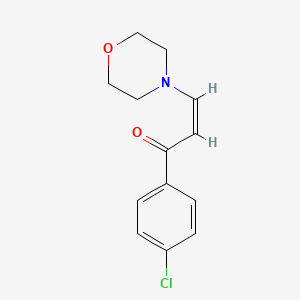
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful in a variety of research applications. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation and growth.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide in lab experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are a number of potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide. One area of interest is in the development of new cancer treatments that target specific pathways or enzymes. Another potential direction is in the study of its potential use in other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide involves the reaction of 4-bromo-2-fluoroaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then treated with methyl anthranilate to yield the final product. The synthesis of this compound has been well-established, and it is readily available for use in scientific research.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methyl-4-quinolinecarboxamide has been found to have a number of potential applications in scientific research. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer properties, and it has been used in a number of studies to investigate its potential for use in cancer treatment.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClFN2O/c1-13-21(23(29)28-20-11-8-15(24)12-18(20)26)17-4-2-3-5-19(17)27-22(13)14-6-9-16(25)10-7-14/h2-12H,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCBPSRBIJTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)


![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)